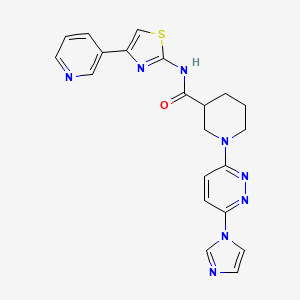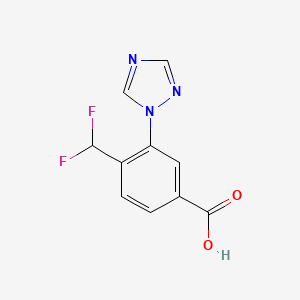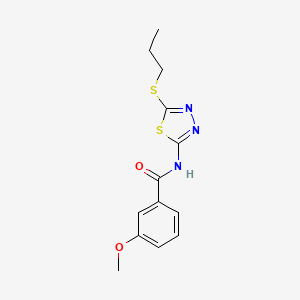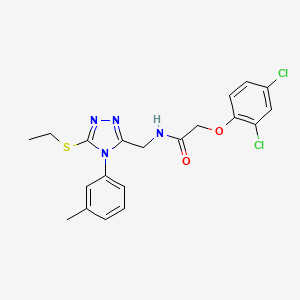![molecular formula C14H17N5O3S B2502910 1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine CAS No. 2415527-10-3](/img/structure/B2502910.png)
1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine” is a complex organic molecule that contains several functional groups and rings. These include a cyclopropane ring, a sulfonyl group, an imidazo[1,2-b]pyridazine ring, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridazine ring, for example, is known for its unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, pyridazine derivatives can participate in reactions like cyclization, substitution, and coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridazine ring could confer unique physicochemical properties, such as weak basicity and a high dipole moment .科学的研究の応用
Synthesis and Biological Activity
Research on derivatives incorporating the imidazo[1,2-b]pyridazine moiety and piperazine ring, similar to 1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine, has primarily focused on their synthesis for antimicrobial and antimalarial activities. Bhatt et al. (2016) synthesized new sulfonamide and amide derivatives containing these components and evaluated them for in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity. The synthesis involves reactions of chloro-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reactions with acid chloride or sulfonyl chloride (Bhatt, Kant, & Singh, 2016).
Anticancer and Antiinflammatory Properties
Further exploration into the structure-activity relationships of these compounds has led to the discovery of their potential anticancer properties. Kumar et al. (2013) reported the efficient synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, highlighting the versatile bioactivity profile of compounds related to the chemical structure (Kumar, Nikhil, Roy, & Sondhi, 2013).
Antihistaminic and Antiinflammatory Activity
Gyoten et al. (2003) synthesized compounds including imidazo[1,2-b]pyridazines that exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, which suggests potential applications in treating allergic reactions and other inflammatory conditions. These compounds demonstrated significant efficacy in preclinical models, indicating their potential as novel therapeutic agents for atopic dermatitis and allergic rhinitis (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).
Enzyme Inhibition for Therapeutic Applications
Compounds structurally related to this compound have been studied for their enzyme inhibition capabilities, which can be leveraged for therapeutic applications. Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker and evaluated their antibacterial and cytotoxic activities. Their research demonstrates the potential of such compounds as bacterial biofilm and MurB enzyme inhibitors, which could contribute to the development of new antibacterial agents (Mekky & Sanad, 2020).
作用機序
将来の方向性
特性
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-imidazo[1,2-b]pyridazin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c20-14(12-3-4-13-15-5-6-19(13)16-12)17-7-9-18(10-8-17)23(21,22)11-1-2-11/h3-6,11H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCNNOHXLGBSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4C=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate](/img/structure/B2502828.png)
![Methyl 5-bromo-2-{[(ethylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B2502829.png)

![1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502833.png)
![N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502834.png)
![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2502835.png)
![N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2502836.png)
![7-(4-fluorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2502841.png)


![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2502845.png)

